molecular formula C16H28N4O2S B6780999 N-methyl-N-[methyl-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl]cyclohexanamine

N-methyl-N-[methyl-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl]cyclohexanamine

Cat. No.: B6780999
M. Wt: 340.5 g/mol
InChI Key: MVAAWRLKSMXGTE-UHFFFAOYSA-N
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Description

N-methyl-N-[methyl-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl]cyclohexanamine is a complex organic compound with a unique structure that combines a pyrimidine ring, a sulfamoyl group, and a cyclohexanamine moiety

Properties

IUPAC Name

N-methyl-N-[methyl-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2S/c1-13(2)16-17-10-14(11-18-16)12-19(3)23(21,22)20(4)15-8-6-5-7-9-15/h10-11,13,15H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAAWRLKSMXGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=N1)CN(C)S(=O)(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[methyl-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl]cyclohexanamine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a nucleophilic substitution reaction, where a sulfonamide reacts with a suitable electrophile.

    Cyclohexanamine Attachment: The final step involves the attachment of the cyclohexanamine moiety through a reductive amination process, where the intermediate compound reacts with cyclohexanone in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfamoyl group, potentially leading to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups attached to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-N-[methyl-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl]cyclohexanamine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.

Biology

Biologically, this compound may exhibit interesting interactions with enzymes and receptors due to its structural features. Research could focus on its potential as an enzyme inhibitor or as a ligand for specific receptors.

Medicine

In medicine, the compound’s potential therapeutic applications are of significant interest. It could be investigated for its efficacy in treating various diseases, particularly those involving abnormal cell growth or metabolic disorders.

Industry

Industrially, the compound might be used as an intermediate in the synthesis of pharmaceuticals or agrochemicals. Its stability and reactivity make it a valuable component in large-scale chemical production processes.

Mechanism of Action

The mechanism by which N-methyl-N-[methyl-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl]cyclohexanamine exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, where the compound acts as an inhibitor, or receptors, where it functions as an agonist or antagonist. The exact pathways would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[methyl-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl]cyclohexanamine: shares similarities with other sulfonamide derivatives and pyrimidine-based compounds.

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Pyrimethamine: A pyrimidine derivative used as an antimalarial drug.

Uniqueness

What sets this compound apart is its combination of structural elements, which may confer unique biological activities and chemical reactivity

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